![molecular formula C18H20O4 B14284381 Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate CAS No. 160721-27-7](/img/structure/B14284381.png)
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with aromatic rings and ether linkages, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide ion to form an ether. For this compound, the starting materials would include 3-phenylmethoxyphenol and ethyl bromoacetate. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The choice of solvents and catalysts would be crucial to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces 3-phenylmethoxyphenol and ethyl acetate.
Reduction: Yields 2-[(3-phenylmethoxyphenyl)methoxy]ethanol.
Transesterification: Forms different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed in biological systems to release the active phenolic compound, which can then exert its effects. The phenolic compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the aromatic rings.
Methyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzoate: Contains an aromatic ring but lacks the ether linkage.
Uniqueness
This compound is unique due to its complex structure, which includes both aromatic rings and ether linkages.
Eigenschaften
CAS-Nummer |
160721-27-7 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(19)14-20-12-16-9-6-10-17(11-16)22-13-15-7-4-3-5-8-15/h3-11H,2,12-14H2,1H3 |
InChI-Schlüssel |
HVPYTZMHNBSZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


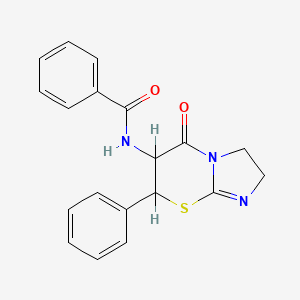
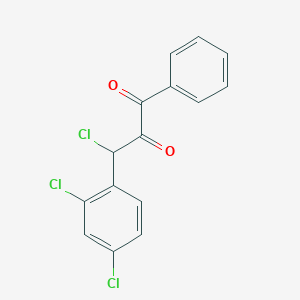
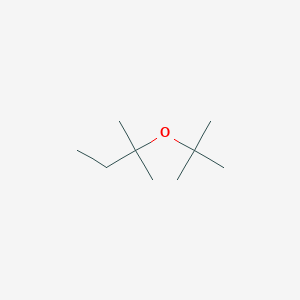
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
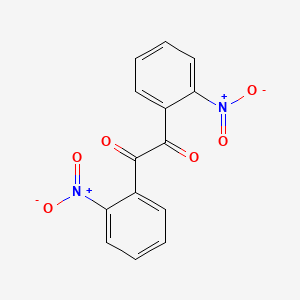

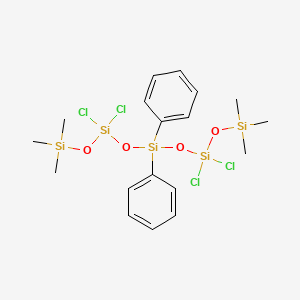
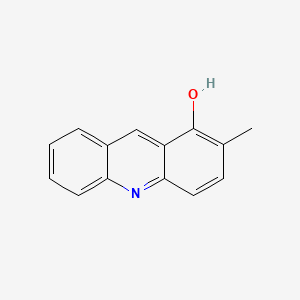
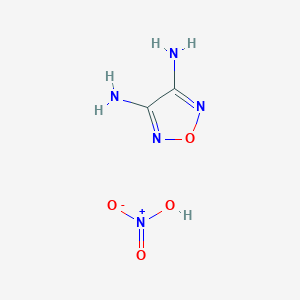
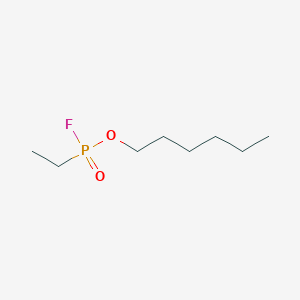
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
